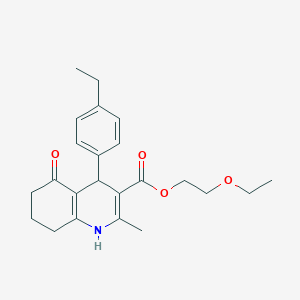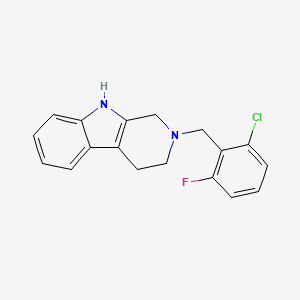
2-ethoxyethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
カタログ番号 B5005999
分子量: 383.5 g/mol
InChIキー: NUMVQQDOQISCKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives have been studied for their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, possibly through a Skraup or Doebner-Miller synthesis, followed by various functional group interconversions to introduce the ethoxyethyl, ethylphenyl, and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at different positions on the ring. The positions and orientations of these substituents could significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, nucleophilic substitutions, or reactions at the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its degree of aromaticity, the polarity of its functional groups, and its overall size and shape could affect properties like its boiling point, melting point, solubility, and reactivity .Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethoxyethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-4-16-9-11-17(12-10-16)21-20(23(26)28-14-13-27-5-2)15(3)24-18-7-6-8-19(25)22(18)21/h9-12,21,24H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMVQQDOQISCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)
![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)
![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B5005963.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)
